molecular formula C21H27NO2 B1385363 N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine CAS No. 1040680-89-4

N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine

Cat. No.: B1385363
CAS No.: 1040680-89-4
M. Wt: 325.4 g/mol
InChI Key: JSBVGRXAPMZFKJ-UHFFFAOYSA-N
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Description

N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine (molecular formula: C₂₁H₂₇NO₂, molecular weight: 325.45 g/mol) is a tertiary amine featuring a cyclohexylamine core substituted with a benzyl group modified by a 2-phenoxyethoxy moiety at the meta position. This compound’s structure combines aromatic ether and aliphatic amine functionalities, making it relevant in pharmaceutical and materials science research.

Properties

IUPAC Name

N-[[3-(2-phenoxyethoxy)phenyl]methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-3-9-19(10-4-1)22-17-18-8-7-13-21(16-18)24-15-14-23-20-11-5-2-6-12-20/h2,5-8,11-13,16,19,22H,1,3-4,9-10,14-15,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBVGRXAPMZFKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC(=CC=C2)OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine typically involves the reaction of 3-(2-Phenoxyethoxy)benzyl chloride with cyclohexanamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving protein interactions and enzyme inhibition.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Cyclohexanamine Derivatives

Key Observations :

  • Silicon-containing derivatives (e.g., C₁₂H₂₇NO₂Si) exhibit unique hydrophobicity and thermal stability due to the silyl group .
  • Synthetic Yields : Yields vary significantly (17–77%) depending on substituent complexity. For example, the pyridinyl-oxypropyl derivative requires multiple purification steps, lowering its yield to 43% , while trifluoromethoxy analogs achieve quantitative yields under optimized conditions .

Physicochemical Properties

Spectral Data Comparison
  • ¹H NMR: N-Benzyl cyclohexanamine (6g): Aromatic protons at δ 7.65–7.45 ppm; cyclohexyl protons at δ 1.08–1.80 ppm . N-{[3-(Trifluoromethoxy)phenyl]methyl}cyclohexanamine (10b): Trifluoromethoxy group causes deshielding (δ 7.30–7.38 ppm for aromatic protons); cyclohexyl protons at δ 1.08–1.99 ppm . Target Compound: Expected aromatic signals near δ 6.8–7.4 ppm (phenoxyethoxy) and δ 3.6–4.2 ppm (ethoxy bridge).
Boiling Points and Solubility
  • Silicon Derivatives : Higher boiling points (e.g., ~120°C at 3 mbar for compound 340 ) due to increased molecular weight and siloxane interactions .
  • Trifluoromethoxy Analogs: Enhanced lipophilicity (logP ~2.5–3.0) compared to non-fluorinated analogs, improving blood-brain barrier penetration .

Biological Activity

N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and psychopharmacotherapy. This article synthesizes current research findings, including structure-activity relationships, biological assays, and case studies that elucidate its pharmacological profile.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Chemical Formula : C₂₁H₂₇NO₂
  • CAS Number : 1040680-89-4
  • Molecular Weight : 327.45 g/mol
  • MDL Number : MFCD10687707

This compound features a cyclohexanamine backbone with a phenoxyethoxy substituent, which is believed to influence its interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. Research indicates that compounds with similar structures often exhibit high affinity for serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and psychotropic effects .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity for the 5-HT2A receptor. A comparative analysis of structurally related compounds showed that those with an N-benzyl substitution generally enhance receptor binding affinity and functional activity . The compound's efficacy in stimulating phospholipase C-mediated signaling pathways suggests potential therapeutic applications in treating mood disorders and other psychiatric conditions.

Neurochemical Effects

A study involving chronic administration of related compounds in zebrafish models revealed notable neurochemical effects, including reduced levels of norepinephrine, dopamine, and serotonin . These findings suggest that this compound may modulate neurotransmitter systems associated with anxiety and depression.

Behavioral Studies in Animal Models

Behavioral assessments conducted on zebrafish after treatment with this compound showed anxiolytic-like effects. The novel tank test indicated reduced anxiety-related behaviors, supporting the compound's potential as a therapeutic agent for anxiety disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that variations in the phenethylamine core significantly impact the biological activity of compounds similar to this compound. Modifications in the N-benzyl moiety can lead to substantial changes in receptor selectivity and potency. For instance, certain substitutions enhance selectivity for the 5-HT2A receptor over 5-HT2C receptors, which could be advantageous for developing selective psychotropic medications .

Summary of Findings

Parameter Finding
Chemical Structure C₂₁H₂₇NO₂
CAS Number 1040680-89-4
Receptor Affinity High affinity for 5-HT2A receptor
Neurochemical Effects Reduced norepinephrine, dopamine, serotonin levels
Behavioral Effects Anxiolytic-like effects in zebrafish
SAR Insights Modifications affect selectivity and potency

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine in laboratory settings?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. For example, the benzylamine core can be functionalized via etherification using 2-phenoxyethanol under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures structural integrity .
  • Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) should be systematically tested using Design of Experiments (DoE) to maximize yield .

Q. What safety protocols should be followed when handling this compound?

  • Storage : Keep containers tightly sealed in a dry, well-ventilated environment. Avoid exposure to moisture or direct sunlight .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to minimize inhalation risks .
  • Emergency Measures : Immediate decontamination with ethanol/water (70:30) for spills. Consult SDS for incompatibility data (e.g., strong oxidizers) .

Q. How can researchers characterize the structural purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm proton environments (e.g., benzyl, cyclohexyl, and phenoxyethoxy groups) via ¹H and ¹³C NMR .
  • HPLC : Assess purity (>95%) using a C18 column with UV detection (λ = 254 nm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Experimental Design :

  • Factorial Design : Test variables (e.g., concentration, cell lines, incubation time) to identify confounding factors .
  • Replication : Cross-validate results in independent labs using standardized protocols .
    • Mechanistic Studies : Compare structural analogs (e.g., benzimidazole derivatives) to isolate bioactive motifs .

Q. What computational methods are effective in predicting the reactivity or binding affinity of this compound?

  • Molecular Modeling :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict redox behavior .
  • Molecular Docking : Simulate interactions with biological targets (e.g., GPCRs) using AutoDock Vina or Schrödinger Suite .
    • Data Validation : Cross-reference computational results with experimental assays (e.g., SPR or ITC for binding kinetics) .

Q. What strategies optimize reaction conditions for synthesizing derivatives of this compound?

  • Process Optimization :

  • DoE Approaches : Screen catalysts (e.g., Pd/C for hydrogenation), solvents (polar aprotic vs. protic), and temperatures .
  • Scale-Up Considerations : Use membrane separation technologies (e.g., nanofiltration) to isolate intermediates efficiently .
    • Troubleshooting : Monitor side reactions (e.g., ether cleavage) via TLC or in-situ IR spectroscopy .

Q. How can researchers address discrepancies in spectroscopic data across studies?

  • Data Harmonization :

  • Standardized Protocols : Adopt IUPAC guidelines for solvent selection (e.g., CDCl₃ for NMR) and calibration .
  • Collaborative Databases : Share raw spectral data via platforms like NIST Chemistry WebBook for cross-validation .

Methodological Resources

  • Structural Databases : NIST Chemistry WebBook for reference spectra and thermodynamic data .
  • Safety Compliance : Follow SDS guidelines from Combi-Blocks and Shanghai Haohong Scientific for hazard mitigation .
  • Computational Tools : Leverage PubChem-derived molecular descriptors for QSAR modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine
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N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.